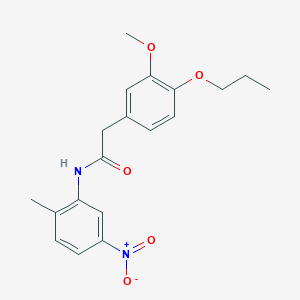
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
Description
The compound belongs to a class of organic molecules characterized by the presence of both ether (methoxy and propoxy groups) and amide functional groups attached to aromatic rings. This molecular architecture suggests its potential utility in various chemical and pharmaceutical applications, although specifics about this compound may require further investigation to fully understand its applications outside of drug use and dosage.
Synthesis Analysis
Research on similar compounds, such as the synthesis of related acetamides, often involves catalytic hydrogenation or reductive carbonylation processes. For instance, the catalytic hydrogenation of nitro compounds to amines is a common step in the synthesis of acetamide derivatives, utilizing palladium on carbon (Pd/C) catalysts for high selectivity and activity (Zhang Qun-feng, 2008). Another approach involves the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in one pot, highlighting the versatility and efficiency of palladium(II)-complexes as catalysts (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated using techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the conformation of functional groups. For example, the crystal structure analysis of similar acetamides reveals the presence of classical N-H...O hydrogen bonds, indicating the potential for intermolecular interactions that could influence the compound's physical and chemical properties (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).
properties
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-9-26-17-8-6-14(10-18(17)25-3)11-19(22)20-16-12-15(21(23)24)7-5-13(16)2/h5-8,10,12H,4,9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHVNXHYDJYWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxy-4-propoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4536449.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4536452.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4536477.png)
![4-bromo-1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4536483.png)
![methyl 2-({[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4536486.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4536493.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4536497.png)
![2-bromo-N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4536507.png)
![4-cyano-3-isopropylpyrido[1,2-a]benzimidazole-1-carboxylic acid](/img/structure/B4536519.png)
![ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4536522.png)
![3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536533.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536547.png)